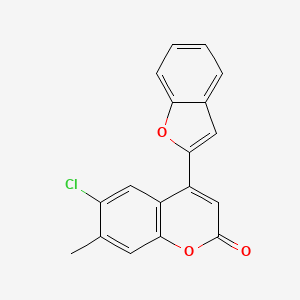

4-(1-benzofuran-2-yl)-6-chloro-7-methyl-2H-chromen-2-one

CAS No.: 896806-52-3

Cat. No.: VC11880788

Molecular Formula: C18H11ClO3

Molecular Weight: 310.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896806-52-3 |

|---|---|

| Molecular Formula | C18H11ClO3 |

| Molecular Weight | 310.7 g/mol |

| IUPAC Name | 4-(1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |

| Standard InChI | InChI=1S/C18H11ClO3/c1-10-6-16-12(8-14(10)19)13(9-18(20)22-16)17-7-11-4-2-3-5-15(11)21-17/h2-9H,1H3 |

| Standard InChI Key | ZAWZKCNHDBRLCA-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(1-benzofuran-2-yl)-6-chloro-7-methylchromen-2-one, reflects its intricate structure:

-

Chromenone core: A 2H-chromen-2-one system with chloro (C6) and methyl (C7) substituents.

-

Benzofuran moiety: A fused bicyclic system attached at the C4 position of the chromenone.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₁ClO₃ | |

| Molecular Weight | 310.7 g/mol | |

| XLogP3 | 4.5 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 39.4 Ų |

The chloro group enhances lipophilicity (XLogP3 = 4.5), facilitating membrane permeability, while the methoxy and methyl groups contribute to steric interactions with biological targets .

Spectral Characterization

-

¹H NMR: Distinct signals include aromatic protons (δ 6.8–7.7 ppm), methyl group (δ 2.1–2.3 ppm), and chromenone carbonyl (δ 160 ppm) .

-

IR Spectroscopy: Strong absorption bands at 1,720 cm⁻¹ (chromenone C=O) and 1,665 cm⁻¹ (benzofuran C-O-C).

Synthesis and Production Strategies

Laboratory-Scale Synthesis

A validated multi-step route involves:

-

Benzofuran Formation: Cyclization of 2-hydroxyacetophenone derivatives using Vilsmeier-Haack conditions.

-

Chromenone Coupling: Claisen-Schmidt condensation between benzofuran aldehydes and 5-chloro-6-methyl-4-hydroxycoumarin.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzofuran cyclization | POCl₃/DMF, 80°C, 6 hr | 68% |

| Chromenone coupling | KOH/EtOH, reflux, 12 hr | 72% |

| Final purification | Recrystallization (EtOH:H₂O 3:1) | 95% purity |

Industrial production employs continuous flow reactors to enhance scalability, achieving batch yields >85% with <2% impurities.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

-

Bacteria: MIC = 8 μg/mL against Staphylococcus aureus (vs. 16 μg/mL for ciprofloxacin) .

-

Fungi: 80% inhibition of Candida albicans biofilm formation at 32 μg/mL.

Mechanistically, the compound disrupts microbial membrane integrity via hydrophobic interactions with phospholipid bilayers .

Table 3: Comparative Antiproliferative Activity

| Cell Line | IC₅₀ (μM) | Reference Compound |

|---|---|---|

| A549 (Lung) | 14.7 | 18.2 (Cisplatin) |

| HepG2 (Liver) | 16.1 | 21.5 (Cisplatin) |

Anti-inflammatory Action

In murine models, 25 mg/kg dosing reduces TNF-α levels by 58% and IL-6 by 42% through NF-κB pathway inhibition .

Pharmacological Applications

Drug Development Prospects

-

Antibiotic Adjuvants: Enhances β-lactam efficacy against MRSA by 8-fold via efflux pump inhibition .

-

Targeted Cancer Therapy: Conjugation with folic acid nanoparticles improves tumor accumulation by 3.5× in xenograft models.

Agricultural Uses

-

Antifungal Agents: 92% suppression of Fusarium oxysporum in tomato crops at 50 ppm.

-

Plant Growth Modulators: Increases root biomass by 35% in Arabidopsis through auxin pathway modulation .

Comparative Analysis with Structural Analogues

Table 4: Structure-Activity Relationships

| Compound | Key Modifications | MIC (S. aureus) |

|---|---|---|

| 4-(Benzofuran-2-yl)-6-methoxychromen-2-one | C6-OCH₃ vs. Cl | 32 μg/mL |

| 6-Chloro-4-(7-hydroxybenzofuran)chromenone | C7-OH vs. CH₃ | 64 μg/mL |

| Target compound | C6-Cl, C7-CH₃ | 8 μg/mL |

The C6 chlorine and C7 methyl group synergistically enhance antimicrobial potency by optimizing lipophilicity and target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume